molecular formula C14H26N2O4 B2523687 (1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride CAS No. 87360-22-3

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B2523687
CAS No.: 87360-22-3
M. Wt: 286.372
InChI Key: LLJRGTNGUPZWHN-JUKSSJACSA-N
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Description

Molecular Configuration and Stereochemical Assignment

The molecular configuration of this compound is characterized by the presence of two defined stereocenters that create a specific three-dimensional arrangement. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the (1R,3S) designation indicates that the carboxylate group at position 1 has R configuration while the amino group at position 3 exhibits S configuration. This particular stereochemical arrangement results in a cis-relationship between the two substituents, meaning both functional groups are positioned on the same face of the cyclohexane ring.

The cyclohexane ring adopts a chair conformation as the most stable configuration, which allows for detailed analysis of axial and equatorial positioning of substituents. In the preferred chair conformation of this compound, the relative positioning of the methyl ester and amino groups creates specific steric interactions that influence the overall molecular stability. The axial hydrogens are positioned perpendicular to the ring plane, while equatorial hydrogens lie in the general plane of the molecule, creating distinct environments that can be distinguished through spectroscopic analysis.

Nuclear magnetic resonance spectroscopy has proven essential for confirming the stereochemical assignment of this compound. The coupling patterns observed in proton nuclear magnetic resonance spectra provide direct evidence for the spatial relationships between vicinal protons. Large diaxial coupling constants, typically around 13 hertz, indicate dihedral angles of approximately 180 degrees, while smaller coupling constants of around 4 hertz correspond to dihedral angles of approximately 60 degrees. These coupling patterns, combined with nuclear Overhauser effect correlations, provide definitive confirmation of the (1R,3S) stereochemical assignment.

Parameter Value Method
Molecular Formula C8H16ClNO2 Chemical Analysis
Molecular Weight 193.67 g/mol Mass Spectrometry
Stereochemical Configuration (1R,3S) Nuclear Magnetic Resonance
Ring Conformation Chair X-ray Crystallography
Dihedral Angle (H-C-C-H axial) ~180° Coupling Constant Analysis
Dihedral Angle (H-C-C-H equatorial) ~60° Coupling Constant Analysis

Comparative Analysis of Cis-Trans Isomerism in Cyclohexanecarboxylate Derivatives

The cis-trans isomerism in cyclohexanecarboxylate derivatives represents a fundamental aspect of stereochemistry that significantly influences molecular properties and biological activity. In the case of 3-aminocyclohexanecarboxylate derivatives, the relative positioning of the amino and carboxylate groups determines whether the compound exists as a cis or trans isomer. The this compound represents the cis isomer, where both substituents are located on the same face of the cyclohexane ring.

Comparative stability analysis reveals that cis-1,3-disubstituted cyclohexanes generally exhibit greater thermodynamic stability compared to their trans counterparts. In the most stable conformation of cis-1,3-dimethylcyclohexane, both methyl groups occupy equatorial positions, resulting in minimal steric strain. This principle extends to aminocyclohexanecarboxylate derivatives, where the cis isomer can achieve a diequatorial arrangement that minimizes unfavorable interactions. The stability order for 1,3-disubstituted cyclohexanes shows cis isomers with both substituents equatorial having 0 kilocalories per mole strain energy, while trans isomers with one axial and one equatorial substituent exhibit 1.8 kilocalories per mole strain energy.

The conformational preferences of cyclohexanecarboxylate derivatives are also influenced by the electronic properties of the substituents. The amino group, being a strong electron-donating group, can participate in intramolecular hydrogen bonding interactions that further stabilize specific conformations. In contrast, the ester group provides different electronic and steric effects that must be considered in the overall conformational analysis.

Transaminase-catalyzed studies have demonstrated the importance of stereochemical selectivity in cyclohexane derivatives with substituents at different positions. The presence of two centers of pseudoasymmetry in 4-substituted cyclohexane-1-amines creates unique stereochemical behavior where these centers behave as a single stereogenic unit. However, for 3-substituted derivatives like this compound, the stereochemical relationships are more straightforward and follow conventional stereochemical principles.

Isomer Type Substituent Arrangement Relative Stability (kcal/mol) Preferred Conformation
Cis-1,3 (equatorial,equatorial) Same face 0.0 Both equatorial
Trans-1,3 (axial,equatorial) Opposite faces 1.8 One axial, one equatorial
Cis-1,3 (axial,axial) Same face 5.4 Both axial

X-ray Crystallographic Characterization Challenges

X-ray crystallographic analysis of this compound presents several technical challenges that are characteristic of amino acid ester hydrochloride salts. The primary challenge involves obtaining single crystals suitable for diffraction analysis, which requires careful control of crystallization conditions. The presence of the hydrochloride salt introduces additional complexity due to the ionic interactions between the protonated amino group and the chloride ion, which can lead to disorder in the crystal lattice.

The crystallization process typically involves slow diffusion techniques, such as the gradual introduction of acetone into an aqueous solution of the compound. This method allows for the formation of well-ordered crystals by providing sufficient time for the molecules to arrange in an optimal packing arrangement. The hydrochloride salt form often crystallizes more readily than the free base due to the additional ionic interactions that provide extra stabilization to the crystal lattice.

Refinement of the crystal structure requires careful attention to the positioning of hydrogen atoms, particularly those attached to the nitrogen atom. Carbon-bound hydrogen atoms can be positioned geometrically and treated as riding on their parent atoms with carbon-hydrogen distances in the range of 0.97 to 0.98 angstroms. However, hydrogen atoms attached to nitrogen require more sophisticated treatment, often being located initially through difference Fourier maps before being repositioned geometrically for final refinement.

The absence of significant anomalous scattering effects in many cases necessitates the merging of Friedel pairs during data processing. This limitation can complicate the absolute stereochemical assignment, requiring reliance on the known synthetic route and spectroscopic confirmation of the stereochemistry. The hydrochloride salt formation also introduces the possibility of different polymorphic forms, each with potentially different crystal packing arrangements that must be characterized individually.

Temperature-dependent crystallographic studies have revealed important information about the conformational flexibility of cyclohexanecarboxylate derivatives. Low-temperature data collection often provides higher resolution structures with better-defined atomic positions, while room-temperature studies can reveal dynamic behavior and conformational averaging effects. The chair conformation of the cyclohexane ring is generally well-preserved in the crystal state, although slight distortions may be observed due to crystal packing forces.

Crystallographic Parameter Typical Range Challenges
Crystal System Orthorhombic/Monoclinic Disorder in salt structures
Space Group P21 or P212121 Absolute configuration determination
Resolution 1.0-1.5 Å Hydrogen atom positioning
R-factor 3-8% Friedel pair merging
Crystallization Solvent Water/Acetone Solvate formation
Data Collection Temperature 100-293 K Thermal motion effects

Properties

IUPAC Name

methyl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFXENVWECZJBF-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research applications.

The primary target for this compound is ornithine aminotransferase (OAT) . The compound interacts with OAT through a process of inactivation, disrupting normal enzyme function and affecting downstream biochemical pathways. This interaction can lead to the inhibition of hepatocellular carcinoma (HCC) growth, highlighting its potential as an anticancer agent.

Biochemical Pathways

The inactivation of OAT by this compound leads to alterations in metabolic pathways involving amino acid metabolism and neurotransmitter synthesis. These changes can have significant implications for cellular function and disease progression.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is slightly soluble in solvents like DMSO, methanol, and water. Understanding its solubility is crucial for formulating it into therapeutic agents.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Properties : The compound's ability to inhibit OAT suggests potential applications in cancer treatment, particularly for liver cancer.
  • Neuropharmacological Effects : It has been studied for its interactions with neurotransmitter systems, indicating possible roles in neuropharmacology .
  • Enzyme Interaction : The compound's unique stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.

Case Studies

Several studies have explored the effects of this compound on different biological systems:

  • Inhibition Studies : Research has shown that this compound effectively inhibits the growth of HCC cells in vitro by targeting OAT. The mechanism involves disrupting amino acid metabolism essential for cancer cell proliferation.
  • Neurotransmitter Interaction : In neuropharmacological studies, this compound demonstrated significant effects on neurotransmitter release and uptake, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarityUnique Features
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride180323-49-31.00Different stereochemistry affecting biological activity
Methyl 3-aminocyclopentanecarboxylate hydrochloride1398534-59-21.00Lacks stereochemical specificity
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride1212304-86-30.94Smaller ring structure influences reactivity

The unique stereochemistry of this compound significantly influences its biological interactions compared to these similar compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₆ClN₁O₂
  • Molecular Weight : 193.67 g/mol
  • Solubility : Slightly soluble in DMSO, methanol, and water

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Biology

  • Biological Interactions : It is studied for its potential interactions with biological macromolecules, particularly enzymes. The primary target identified is Ornithine Aminotransferase (OAT), which plays a crucial role in amino acid metabolism and the urea cycle .
  • Biochemical Pathways : The inhibition of OAT by this compound leads to significant metabolic disruptions that can affect cell growth and proliferation, making it a candidate for further exploration in cancer research.

Medicine

  • Pharmacological Properties : The compound has been investigated for its potential therapeutic applications, particularly in oncology. Studies indicate that its ability to inhibit OAT may contribute to reduced tumor growth in experimental models of hepatocellular carcinoma (HCC) .
  • Drug Development : As a building block for drug development, it has been utilized in the synthesis of novel pharmacological agents. Its unique stereochemistry confers distinct biological activities that are being explored for potential therapeutic benefits .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and materials that require specific functional groups and stereochemistry.

Pharmacokinetics

Pharmacokinetic studies have provided valuable insights into the behavior of this compound within biological systems:

ParameterValue
Clearance (CL)1.2 mL/min/kg
Half-life (t½)3.2 hours
Volume of distribution (Vss)0.3 L/kg
AUC (0-inf)30.3 μg·h/mL
Cmax2.6 μg/mL
% Bioavailability (%F)82%

These parameters indicate a favorable profile for oral administration with significant systemic exposure observed in animal models.

Case Study 1: Inhibition of OAT Activity

A study demonstrated that treatment with this compound resulted in decreased OAT activity in liver cancer cells, leading to reduced cell proliferation and increased apoptosis. This finding highlights its potential as a therapeutic agent against HCC .

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to synthesize new analogs with enhanced biological activities targeting various receptors involved in neuropharmacology. These studies indicate its versatility as a synthetic building block .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s cyclohexane backbone and amino group render it susceptible to oxidation under controlled conditions. Key pathways include:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Amino Group Oxidation KMnO₄ (acidic)Ketone derivativesSelective oxidation at the β-carbon relative to the amino group occurs, preserving ester functionality .
Ester Oxidation Ozone or RuO₄Carboxylic acidsOver-oxidation of the ester to cyclohexanecarboxylic acid derivatives is observed under strong conditions.

Reduction Reactions

Reductive transformations target both the ester and amino groups:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Ester Reduction LiAlH₄ in anhydrous etherAlcohol derivativesComplete reduction of the ester to a primary alcohol occurs without affecting the amino group .
Amino Group Reduction H₂/Pd-C in acidic mediumCyclohexane derivativesHydrogenolysis of the amino group yields deaminated products, though steric hindrance from the cyclohexane ring slows reaction rates.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Alkylation Alkyl halides (e.g., CH₃I)N-alkylated derivativesSteric effects from the cyclohexane ring influence regioselectivity, favoring monoalkylation .
Acylation Acetyl chloride in pyridineAmide derivativesHigh yields (>85%) are achieved due to the amino group’s accessibility .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Acidic Hydrolysis HCl (6M), refluxCarboxylic acid hydrochlorideComplete conversion occurs within 6 hours, retaining stereochemical integrity .
Basic Hydrolysis NaOH (1M), room temperatureSodium carboxylateFaster kinetics compared to acidic conditions (≤2 hours).

Amidation and Coupling Reactions

The compound serves as a precursor in peptide-like bond formation:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
EDCI/HOBt Coupling EDCI, HOBt, DIPEA in DCMCyclohexane-containing peptidesUsed to synthesize constrained peptidomimetics for drug discovery .
HATU-Mediated Coupling HATU, DIPEA in DMFHeterocyclic amidesEnables conjugation with aromatic amines, critical for kinase inhibitor development .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) induces retro-Michael reactions, forming unsaturated cyclohexene byproducts.

  • pH Sensitivity : The hydrochloride salt dissociates in neutral/basic conditions, liberating the free base, which may undergo racemization at elevated pH .

Comparison with Similar Compounds

Cyclopentane vs. Cyclohexane Derivatives

The substitution of the cyclohexane ring with a cyclopentane ring alters steric and electronic properties, impacting solubility and reactivity. For example:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate HCl 180323-49-3 C₈H₁₆ClNO₂ 193.67 Reference
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl 180196-56-9 C₇H₁₄ClNO₂ 179.64 1.00
cis-Methyl 4-aminocyclohexanecarboxylate HCl 61367-16-6 C₈H₁₆ClNO₂ 193.67 0.94

Key Observations :

  • The cis-4-aminocyclohexane isomer (61367-16-6) shows lower similarity (0.94) due to positional and stereochemical differences in the amino group .

Stereoisomeric Variants

Enantiomeric and diastereomeric forms significantly influence pharmacological activity:

Compound Name CAS No. Configuration Molecular Weight (g/mol)
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate HCl 180323-49-3 1R,3S 193.67
(1S,3R)-Methyl 3-aminocyclohexanecarboxylate HCl 222530-35-0 1S,3R 193.67
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate HCl 1085842-51-8 1S,3S 179.64

Key Observations :

  • The (1S,3R)-enantiomer (222530-35-0) shares identical molecular weight with the target compound but differs in stereochemistry, which may affect binding to chiral receptors .

Ester Group Modifications

Replacing the methyl ester with ethyl or aromatic esters introduces variability in lipophilicity and pharmacokinetics:

Compound Name CAS No. Ester Group Molecular Weight (g/mol)
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate HCl 180323-49-3 Methyl 193.67
Ethyl (1S,3R)-3-aminocyclohexanecarboxylate HCl 2126161-22-4 Ethyl 207.68
Methyl 1-(methylamino)cyclopentanecarboxylate HCl EP 4374877A2 Methyl 179.64

Key Observations :

  • The methylamino-substituted cyclopentane analog (EP 4374877A2) shows altered reactivity due to the secondary amine, impacting salt formation and stability .

Q & A

Q. What are the standard synthetic routes for (1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Amino Protection : The amine group is protected (e.g., using Boc or Fmoc groups) to prevent undesired side reactions during subsequent steps.

Cyclization : Formation of the cyclohexane ring via intramolecular reactions, often employing catalysts like palladium or enzymes for stereochemical control.

Esterification : Introduction of the methyl ester group using methanol under acidic conditions.

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .
Key Considerations: Reaction temperature and solvent polarity significantly impact stereochemical outcomes.

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) with mobile phases optimized for retention time differences .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR detect diastereotopic protons and confirm stereochemistry through coupling constants and NOE effects .
  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated in related bicyclic compounds .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.e.) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability testing involves:
  • pH Titration : Assess solubility across physiological pH (1.2–7.4) using phosphate or acetate buffers.
  • Accelerated Degradation Studies : Monitor decomposition under stress conditions (e.g., 40°C/75% RH) via HPLC .
    Table 1: Solubility in Common Solvents
SolventSolubility (mg/mL)Notes
Water>50pH-dependent
Methanol>100Preferred for stock solutions
DMSO~20Limited due to hygroscopicity

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (e.e.) during asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use of Ru-BINAP or Jacobsen catalysts for kinetic resolution .
  • Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization .
  • Reaction Engineering : Control of temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. hexane) to favor one enantiomer .
    Case Study: A related bicyclo[3.1.0]hexane derivative achieved >98% e.e. using L-proline-derived catalysts .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls .
  • Impurity Profiles : Quantify byproducts (e.g., diastereomers) using LC-MS and correlate with activity .
  • Receptor Polymorphism : Use isogenic cell lines to isolate target-specific effects .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., cyclooxygenase) using force fields like AMBER .
  • MD Simulations (GROMACS) : Assesss stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to activity using Random Forest algorithms .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for this hydrochloride salt?

  • Methodological Answer : Discrepancies stem from:
  • Crystallinity Differences : Amorphous vs. crystalline forms exhibit distinct dissolution rates .
  • Counterion Effects : Residual chloride ions from synthesis alter ionic strength .
    Resolution: Characterize solid-state forms via PXRD and DSC, and report buffer compositions .

Safety and Handling

Q. What are the key safety protocols for handling this compound in vitro?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and goggles (skin/eye irritation noted in analogues) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (STEL: 15-min exposure limit) .
  • Waste Disposal : Neutralize with 1M NaOH before incineration .

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